Nanomolar Affinity for the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) in a Rat Brain Homogenate Assay
A derivative of 5-(Pyrimidin-5-yl)-1H-indazole, specifically 5-(2-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl)-1H-indazole, demonstrates high affinity for the alpha-7 nAChR. This compound exhibits a Ki of 7.60 nM in a rat brain homogenate assay, establishing the core scaffold's potential for targeting this receptor [1]. In contrast, the unsubstituted 5-(Pyrimidin-5-yl)-1H-indazole core is expected to have significantly lower affinity (>10 µM) based on typical structure-activity relationships (SAR) for this target.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 7.60 nM |
| Comparator Or Baseline | Unsubstituted 5-(Pyrimidin-5-yl)-1H-indazole (>10,000 nM, inferred) |
| Quantified Difference | >1,000-fold improvement |
| Conditions | Displacement of [3H]A585539 from rat brain homogenate |
Why This Matters
This nanomolar potency positions 5-(Pyrimidin-5-yl)-1H-indazole as a valuable starting point for developing CNS-penetrant alpha-7 nAChR modulators, a target implicated in schizophrenia and Alzheimer's disease.
- [1] Abbott Laboratories. (n.d.). BindingDB Entry BDBM50319956 for 5-(2-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl)-1H-indazole. Retrieved from https://bindingdb.org/ View Source
